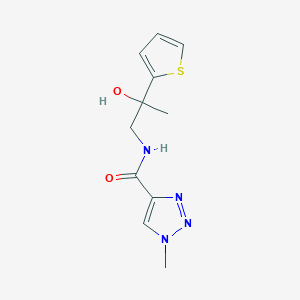

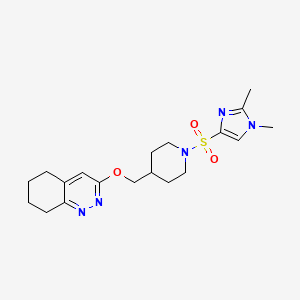

![molecular formula C21H17F3N4O3S B2884877 7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1020967-74-1](/img/structure/B2884877.png)

7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H17F3N4O3S and its molecular weight is 462.45. The purity is usually 95%.

BenchChem offers high-quality 7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study by Demchenko et al. (2015) focused on the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones. These compounds, which share a structural similarity with the specified molecule, were synthesized with high yields and tested for their in vivo analgesic and anti-inflammatory activities. Characterization was performed using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, highlighting the comprehensive approach towards understanding the compound's properties (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Sergey A. Demchenko, 2015).

Antimicrobial Activities

Another relevant study by Başoğlu et al. (2013) explored the design, synthesis, and antimicrobial activities of some azole derivatives, starting from furan-2-carbohydrazide. The study introduced compounds including a morpholine moiety, similar to the compound of interest. These synthesized compounds underwent evaluation for their activity against various microorganisms, demonstrating the potential pharmaceutical applications of such molecules. The structural characterization and the antimicrobial screening of these compounds provide insight into their biological relevance (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Electrochromic Applications

Cho et al. (2015) investigated novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones (PAPD) for electrochromic applications. The study included derivatives 2-alkyl-6,9-di(furan-2-yl)-1H-pyridazino[4′,5′:2,3]indeno[6,7,1-def]isoquinoline-1,3(2H)-dione, showcasing the versatility of furan-2-yl compounds in developing materials with advanced electronic properties. Through structural analysis and theoretical calculations, this research highlighted the compound's utility in creating conjugated polymers for electrochromic devices, demonstrating its significance beyond biological applications (Cho, Ye, Neo, Lin, Lu, & Xu, 2015).

Mechanism of Action

Target of Action

It is known that thiazolo[5,4-d]thiazole-based compounds, like the one , are often used in the synthesis of semiconductors for plastic electronics . These compounds are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Mode of Action

The compound interacts with its targets through π–π overlap, a type of non-covalent interaction between aromatic rings . This interaction is facilitated by the compound’s rigid planar structure and electron-deficient system . The presence of furan spacer along with two terminal alkyl units significantly improves its absorption and solubility in common organic solvents .

Biochemical Pathways

It is known that thiazolo[5,4-d]thiazole-based compounds are often used in the field of organic photovoltaics . Therefore, it can be inferred that the compound may play a role in the conversion of light energy into electrical energy.

Pharmacokinetics

The compound’s solubility in common organic solvents is significantly improved by the presence of a furan spacer and two terminal alkyl units . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in improved absorption, electrochemical properties, and the presence of strong electron-withdrawing furan moieties . This leads to a relatively high power conversion efficiency when used in small molecule organic solar cells (SMOSCs) .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the performance of SMOSCs, where this compound is often used, is influenced by various fabrication parameters, such as composition ratio, film thickness, homogeneity of materials, and annealing temperatures .

properties

IUPAC Name |

7-(furan-2-yl)-2-morpholin-4-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O3S/c22-21(23,24)14-5-3-13(4-6-14)12-28-19(29)17-18(16(26-28)15-2-1-9-31-15)32-20(25-17)27-7-10-30-11-8-27/h1-6,9H,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDZRPGYELPLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

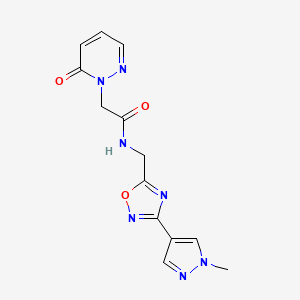

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

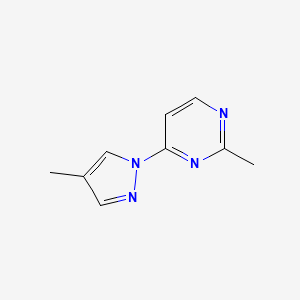

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)

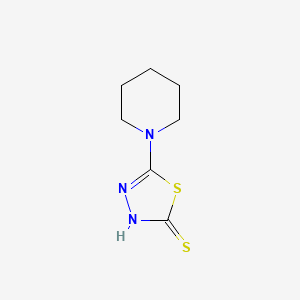

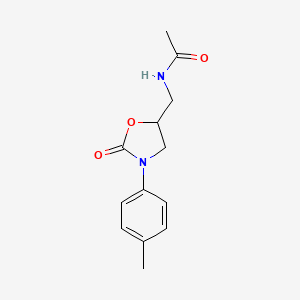

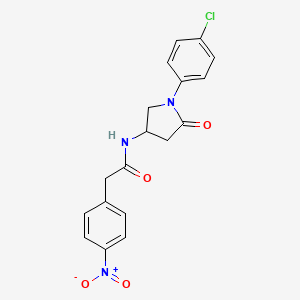

![4-Methyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2884806.png)

![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)

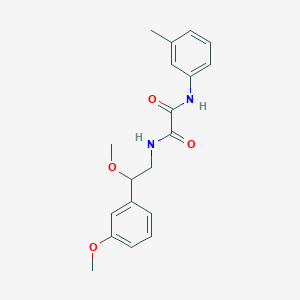

![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)

![7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2884814.png)